10b-Hydroperoxy Norethindrone Acetate
Description
10β-Hydroperoxy Norethindrone Acetate (CAS 13236-11-8) is a derivative of norethindrone acetate, a synthetic 19-nortestosterone progestin used in oral contraceptives and hormone replacement therapy . Its molecular formula is C₂₂H₂₈O₅ (molecular weight: 372.45), and it is classified as a biochemical impurity of norethindrone acetate, primarily studied for its role in inhibiting cytosolic sulfotransferases .
Properties
IUPAC Name |
ditert-butyl(methyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22Si/c1-8(2,3)10(7)9(4,5)6/h10H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMIJJAEIFPHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56310-20-4 | |
| Record name | Bis(1,1-dimethylethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56310-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Synthesis Strategy from 19-Nor-4-Androstenedione
The foundational route for norethindrone acetate, as disclosed in patent CN111875656A, involves four stages: protection , ethynylation , hydrolysis , and esterification . Modifications to this pathway may enable the introduction of the 10b-hydroperoxy group.
Protection Reaction
19-Nor-4-androstenedione (1) is protected using orthoformic acid triester (e.g., trimethyl orthoformate) in methanol or ethanol with an acid catalyst (e.g., p-toluenesulfonic acid). This step shields reactive ketone groups, yielding intermediate (2) with a protected 3-keto functionality.
Typical Conditions :
Ethynylation
Intermediate (2) undergoes alkynylation with acetylene gas in the presence of a strong base (e.g., potassium tert-butoxide). This step introduces the 17α-ethynyl group, forming intermediate (3).
Critical Parameters :
Hydrolysis
The protected 3-keto group is regenerated via acid hydrolysis (e.g., hydrochloric acid), producing intermediate (4), norethindrone.
Conditions :
Esterification
Norethindrone is acetylated using acetic anhydride or acetyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding norethindrone acetate.
Optimized Process :
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Solvent: Dichloromethane (5 vol)
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Catalyst: DMAP (0.1 eq)
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Acetylating Agent: Acetic anhydride (3 eq)
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Temperature: 50°C
Proposed Pathway for 10b-Hydroperoxy Norethindrone Acetate
Introduction of the 10b-Hydroperoxy Group
The hydroperoxy moiety is likely introduced post-esterification via photooxygenation or metal-catalyzed oxidation .
Photooxygenation
Exposure to singlet oxygen (generated by UV light in the presence of a photosensitizer) selectively oxidizes the 10b position.
Hypothetical Conditions :
Metal-Catalyzed Oxidation
Transition metals like iron or manganese may facilitate peroxide formation via Fenton-like reactions.
Example Protocol :
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Catalyst: FeSO₄ (0.05 eq)
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Oxidant: H₂O₂ (2 eq)
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Solvent: Acetonitrile
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Reaction Time: 4–8 hours
Analytical Characterization and Impurity Profiling
Key Impurities and Byproducts
SynZeal’s impurity catalog for norethindrone derivatives highlights structurally related compounds, providing insights into potential byproducts:
| Compound | Molecular Formula | Molecular Weight | CAS No. |
|---|---|---|---|
| 10b-Hydroxy-Norethisterone Enantate | C₂₇H₃₈O₄ | 426.6 | NA |
| 6a-Hydroxy-Norethisterone Enantate | C₂₇H₃₈O₄ | 426.6 | NA |
| 6-Keto-Norethisterone Enantate | C₂₇H₃₆O₄ | 424.6 | NA |
These analogs suggest that hydroxylation and ketonation at adjacent positions are common during synthesis, necessitating stringent purification.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 240 nm is standard for quantifying norethindrone acetate and its derivatives. For this compound, method validation should include:
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Column : C18, 150 mm × 4.6 mm, 3.5 μm
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Mobile Phase : Acetonitrile/Water (55:45)
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Flow Rate : 1.0 mL/min
Challenges in Scale-Up and Stability
Chemical Reactions Analysis
Types of Reactions
10b-Hydroperoxy Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The structural modification of norethindrone acetate to form 10β-Hydroperoxy Norethindrone Acetate introduces a hydroperoxy group, which significantly impacts its reactivity and biological interactions. This alteration may enhance its binding affinity to progesterone receptors, potentially leading to altered gene expression patterns associated with reproductive functions.
Hormonal Therapy
10β-Hydroperoxy Norethindrone Acetate may serve as a candidate for hormonal replacement therapies and contraceptives, similar to its parent compound. Its unique properties could provide benefits in terms of efficacy or side effect profiles compared to traditional progestins.
Oncology Research
The potential anticancer properties of 10β-Hydroperoxy Norethindrone Acetate are particularly noteworthy. Preliminary studies suggest that this compound may induce cytotoxicity in specific cancer cell lines, warranting further investigation into its use as a therapeutic agent in oncology .
Case Study: Anticancer Activity
A study investigating the effects of various hydroperoxides on cancer cell lines revealed that compounds with hydroperoxy modifications exhibited enhanced cytotoxicity compared to their non-modified counterparts. This suggests that 10β-Hydroperoxy Norethindrone Acetate may possess similar or superior anticancer properties, making it a promising candidate for further exploration in cancer therapeutics .
Pharmacokinetic Studies
Research into the pharmacokinetics of 10β-Hydroperoxy Norethindrone Acetate is ongoing. Initial findings indicate that the hydroperoxy group may alter absorption rates and metabolic pathways compared to traditional progestins, which could influence dosing regimens and therapeutic outcomes .
Mechanism of Action
The mechanism of action of ditert-butyl(methyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Comparison with Structurally Related Progestins
Chemical Classification and Androgenic Activity
10β-Hydroperoxy Norethindrone Acetate belongs to the estrane family of 19-nortestosterone derivatives, alongside norethindrone, norethindrone acetate, and ethynodiol diacetate . These compounds differ from gonane progestins (e.g., levonorgestrel, desogestrel) in their androgenic potency and metabolic effects:
- Androgenic Effects: Norethindrone acetate exhibits lower androgenic activity than LNG but higher than third-generation progestins like desogestrel . 10β-Hydroperoxy Norethindrone Acetate’s androgenic profile remains understudied but is inferred to align with its parent compound .
Pharmacological and Clinical Comparisons
Therapeutic Efficacy and Side Effects
- Breakthrough Bleeding: Norethindrone acetate alone causes significant bleeding (68% in endometriosis patients), mitigated when combined with GnRH agonists like leuprolide .
- Weight and Lipid Metabolism: Norethindrone acetate reduces body weight (–9%) and transiently lowers triglycerides in preclinical models, contrasting with nomegestrol acetate’s neutral effects .
Impurity Profiles and Stability
10β-Hydroperoxy Norethindrone Acetate is a degradation impurity of norethindrone acetate, alongside ∆-5(10)-norethindrone acetate and 6β-hydroxy derivatives . Key comparisons:
- Solubility: Norethindrone acetate’s aqueous solubility is extremely low (enhanced via organic co-solvents), while 10β-Hydroperoxy Norethindrone Acetate’s solubility remains unquantified .
Biological Activity
10b-Hydroperoxy Norethindrone Acetate is a derivative of norethindrone, a synthetic progestin used in hormonal therapies. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and hormone-related therapies. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be described chemically as follows:
- Molecular Formula : C20H26O4
- Molecular Weight : 342.42 g/mol
- CAS Number :
The compound features a hydroperoxy group at the 10b position, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with hormone receptors and its ability to induce oxidative stress in target cells.
- Hormonal Activity :
- It exhibits progestational effects similar to norethindrone, influencing reproductive tissues and potentially modulating estrogen receptor activity.
- Oxidative Stress Induction :
- The hydroperoxy group can generate reactive oxygen species (ROS), which may lead to apoptosis in certain cancer cell lines.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
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Study on Cancer Cell Lines :
- A study demonstrated that treatment with this compound significantly reduced the viability of breast cancer cell lines (MCF-7) by inducing apoptosis through ROS-mediated pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
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Hormonal Impact Assessment :
- Another investigation focused on the compound's effect on endometrial cells, revealing that it modulates gene expression related to cell cycle regulation and apoptosis, suggesting potential therapeutic applications in endometrial cancer treatment.
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Inflammation Model :
- In a model of chronic inflammation, this compound was shown to reduce inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
